

# "Dregeoside Ga1" chemical structure and properties

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## Compound of Interest

Compound Name: Dregeoside Ga1

Cat. No.: B1159748

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## Dregeoside Ga1: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Dregeoside Ga1** is a complex steroidal glycoside isolated from the plant *Dregea volubilis*. This document provides a detailed overview of its chemical structure, physicochemical properties, and known biological activities. It includes posited signaling pathway interactions and representative experimental protocols for the evaluation of its biological effects. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of **Dregeoside Ga1**.

### Chemical Structure and Properties

**Dregeoside Ga1** is a pregnane-type steroid glycoside, a class of natural products known for their diverse biological activities. Its complex structure consists of a steroidal aglycone core to which a chain of deoxy sugars is attached.

The systematic name for **Dregeoside Ga1** is Pregn-5-ene-11,12,14,20-tetrol, 3-[(O-6-deoxy-3-O-methyl-β-D-allopyranosyl-(1 → 4)-O-2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyl-(1 → 4)-2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyl)oxy]-, 11-acetate 12-(3-methylbutanoate), (3β,11α,12β,14β)-. The presence of acetate and 3-methylbutanoate

functional groups, along with its specific stereochemistry, are critical for its biological interactions.

Table 1: Chemical Identifiers for **Dregeoside Ga1**

Identifier	Value
CAS Number	98665-66-8[1]
Molecular Formula	C49H80O17[1][2]
Synonyms	Dregeoside Ga1, Butanoic acid, 3-methyl-, (3β,11α,12β,14β,20R)-11-(acetyloxy)-3-[[O-6-deoxy-3-O-methyl-β-D-allopyranosyl-(1->4)-O-2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyl-(1->4)-O-2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyl]oxy]-12,14,20-trihydroxypregn-5-en-20-yl ester

Table 2: Physicochemical Properties of **Dregeoside Ga1**

Property	Value	Source
Molecular Weight	941.149 g/mol	[2]
Melting Point	126.5-129 °C	[2]
Boiling Point	904.9±65.0 °C at 760 mmHg	
Density	1.3±0.1 g/cm <sup>3</sup>	
Flash Point	249.8±27.8 °C	
Appearance	Powder	
Solubility	Soluble in DMSO	

## Biological Activity and Potential Signaling Pathways

**Dregeoside Ga1** has been reported to exhibit a range of biological activities, although research is still in its early stages. The primary source of this compound is the plant *Dregea*

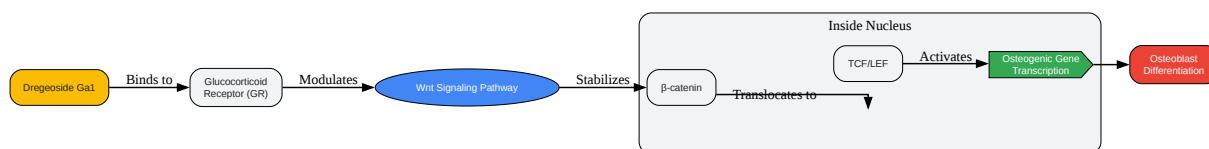
volubilis (family Apocynaceae), which has a history of use in traditional medicine. Extracts from this plant have shown antimicrobial, antioxidant, and antitumor properties.

## Cytotoxic and Leishmanicidal Activity

Preliminary studies have indicated that **Dregeoside Ga1** possesses cytotoxic and leishmanicidal activity. This suggests potential applications in oncology and in the treatment of parasitic diseases.

## Bone Formation

There is evidence to suggest that **Dregeoside Ga1** may stimulate bone formation, indicating a potential therapeutic role in conditions like osteoporosis. Steroidal compounds often influence bone metabolism. While the specific mechanism for **Dregeoside Ga1** is unconfirmed, one plausible pathway is the modulation of the Wnt/ $\beta$ -catenin signaling cascade, a critical pathway in osteoblast differentiation and bone formation.



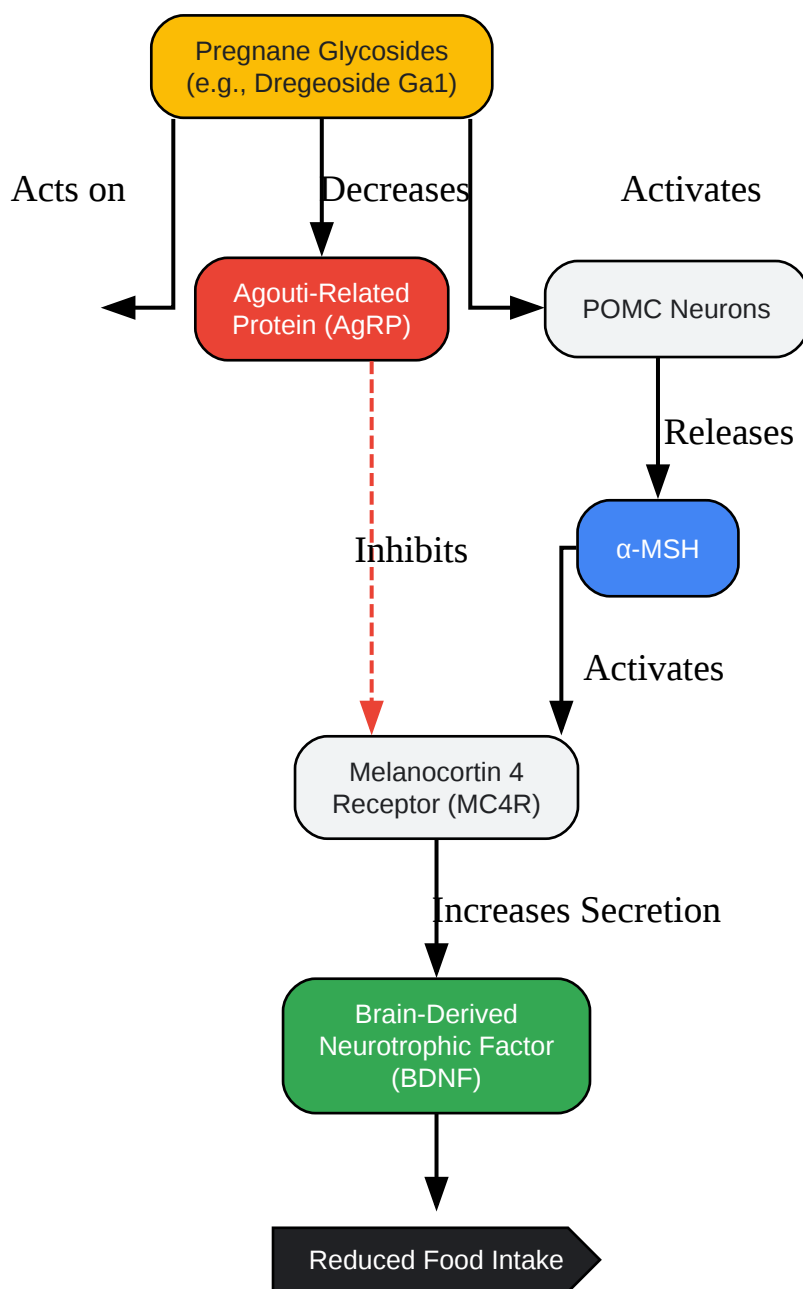
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**Figure 1:** Postulated Wnt/ $\beta$ -catenin signaling pathway for **Dregeoside Ga1**-induced bone formation.

## Appetite Regulation via Melanocortin Pathway

Research on related pregnane glycosides suggests a role in appetite regulation through the melanocortin signaling pathway. These compounds have been shown to activate melanocortin signaling, which in turn can lead to a decrease in food intake. A key downstream effector of this

pathway is the Brain-Derived Neurotrophic Factor (BDNF), a neurotrophin involved in neuronal survival and growth, which is also implicated in energy balance.



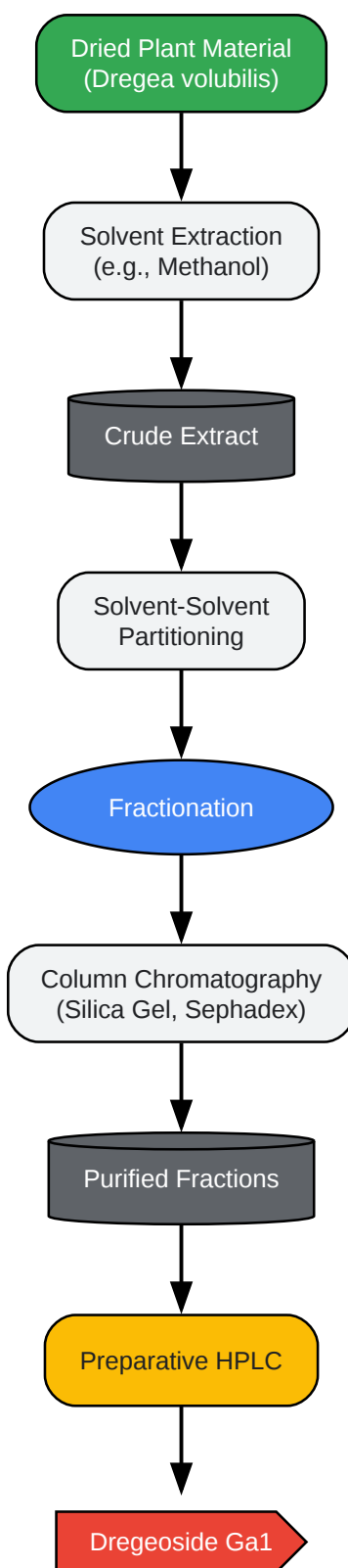
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**Figure 2:** Proposed melanocortin signaling pathway for appetite regulation by pregnane glycosides.

## Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of **Dregeoside Ga1** are not extensively published. However, based on standard methodologies for natural product chemistry and pharmacology, the following workflows can be proposed.

### General Isolation and Purification Workflow



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**Figure 3:** General workflow for the isolation and purification of **Dregeoside Ga1**.

## In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

- **Cell Culture:** Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- **Treatment:** Treat the cells with various concentrations of **Dregeoside Ga1** (typically from 0.1 to 100  $\mu$ M) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
- **MTT Addition:** Add MTT solution to each well and incubate for 2-4 hours at 37°C.
- **Formazan Solubilization:** Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC<sub>50</sub> value (the concentration at which 50% of cell growth is inhibited).

## In Vitro Leishmanicidal Activity Assay

This assay determines the effect of the compound on the promastigote and amastigote stages of Leishmania parasites.

- **Promastigote Assay:**
  - Culture Leishmania promastigotes in appropriate media.
  - Incubate the promastigotes with various concentrations of **Dregeoside Ga1** for 48-72 hours.
  - Determine parasite viability using a resazurin-based assay or by direct counting with a hemocytometer.

- Calculate the IC50 value.
- Amastigote Assay:
  - Infect macrophages with Leishmania promastigotes.
  - After infection, treat the cells with different concentrations of **Dregeoside Ga1** for 72 hours.
  - Fix and stain the cells (e.g., with Giemsa stain).
  - Determine the number of amastigotes per macrophage by microscopic examination.
  - Calculate the IC50 value.

## Conclusion and Future Directions

**Dregeoside Ga1** is a promising natural product with a range of potential therapeutic applications. Its complex chemical structure and reported biological activities, particularly in the areas of oncology, infectious diseases, and metabolic disorders, warrant further investigation. Future research should focus on elucidating the precise mechanisms of action, including the identification of specific molecular targets and signaling pathways. In vivo studies are necessary to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of **Dregeoside Ga1**. The development of synthetic routes to produce **Dregeoside Ga1** and its analogs will also be crucial for advancing its therapeutic potential.

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